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Introduction

Tricreatine citrate is a popular supplement in the sports nutrition and pharmaceutical

industries, valued for its enhanced solubility compared to creatine monohydrate.[1] It is a salt

composed of three creatine molecules and one citrate molecule.[2] For quality control,

research, and formulation development, it is crucial to have a reliable method to quantify the

creatine content in tricreatine citrate. Enzymatic assays offer high specificity and sensitivity for

this purpose. This application note details a protocol for the enzymatic determination of creatine

from tricreatine citrate using a coupled enzyme assay system involving creatine kinase (CK).

Creatine kinase is a central enzyme in cellular energy metabolism, catalyzing the reversible

phosphorylation of creatine to phosphocreatine.[3][4] In this assay, the creatine released from

the dissolution of tricreatine citrate is first enzymatically converted to phosphocreatine. The

subsequent reaction, catalyzed by creatine kinase, produces ATP, which is then used in a

series of coupled reactions to generate a product that can be measured spectrophotometrically.

Principle of the Assay

The quantification of creatine from tricreatine citrate is achieved through a multi-step

enzymatic process. First, the tricreatine citrate sample is dissolved in an appropriate buffer,

dissociating into creatine and citrate ions. The creatine is then phosphorylated to

phosphocreatine in a pre-incubation step. The core of the assay involves the reversal of the

creatine kinase reaction, where phosphocreatine and ADP are converted to creatine and ATP.

The produced ATP is then utilized in a coupled reaction system involving hexokinase (HK) and
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glucose-6-phosphate dehydrogenase (G6PDH), which ultimately leads to the reduction of

NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is

directly proportional to the amount of creatine in the sample.[5][6][7][8]

The series of enzymatic reactions is as follows:

Creatine Phosphorylation (Pre-incubation): Creatine + ATP → Phosphocreatine + ADP

(Catalyzed by Creatine Kinase)

Creatine Kinase Reaction: Phosphocreatine + ADP → Creatine + ATP (Catalyzed by

Creatine Kinase)

Hexokinase Reaction: ATP + Glucose → ADP + Glucose-6-Phosphate (Catalyzed by

Hexokinase)

Glucose-6-Phosphate Dehydrogenase Reaction: Glucose-6-Phosphate + NADP+ → 6-

Phosphogluconate + NADPH + H+ (Catalyzed by Glucose-6-Phosphate Dehydrogenase)

Data Presentation
Table 1: Reagent Composition for Creatine Determination Assay
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Reagent Component Concentration Purpose

Imidazole Buffer 100 mmol/L, pH 6.7
Maintains optimal pH for the

enzymatic reactions.

D-Glucose 20 mmol/L Substrate for Hexokinase.

N-Acetyl-L-Cysteine (NAC) 20 mmol/L Activates Creatine Kinase.

Magnesium Acetate 10 mmol/L Cofactor for Kinase enzymes.

NADP 2.5 mmol/L

Coenzyme for G6PDH,

reduced to NADPH for

detection.

ADP 2 mmol/L Substrate for Creatine Kinase.

AMP 5 mmol/L Inhibits myokinase activity.

di(adenosine-5')

pentaphosphate
10 µmol/L

Inhibits adenylate kinase

activity.

Hexokinase (HK) ≥ 4 KU/L
Catalyzes the phosphorylation

of glucose.

Glucose-6-Phosphate

Dehydrogenase (G6PDH)
≥ 1.5 KU/L

Catalyzes the oxidation of

G6P.

Creatine Kinase (CK) Variable
The enzyme of interest for the

assay.

Creatine Phosphate 30 mmol/L
Substrate for the primary CK

reaction.

Note: The concentrations are based on typical commercially available creatine kinase assay

kits and may be adjusted based on specific kit instructions.[8]

Table 2: Sample Preparation and Reaction Volumes
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Component Volume (µL) per well

Sample/Standard/Blank 10

Working Reagent 90

Total Reaction Volume 100

Experimental Protocols
Materials and Reagents

Tricreatine citrate sample

Creatine standard solution

Microplate reader capable of measuring absorbance at 340 nm[5][6]

96-well flat-bottom microplates[9]

Assay Buffer (e.g., 100 mM Imidazole, pH 6.7)

Reagents as listed in Table 1 (or a commercial creatine kinase activity assay kit)

Deionized water

Protocol for Enzymatic Determination of Creatine

Preparation of Reagents:

Prepare a working reagent by mixing the assay buffer, substrates (excluding the sample),

and enzymes as per the concentrations in Table 1 or the instructions of a commercial kit.

[9]

Prepare a creatine standard curve by performing serial dilutions of a known concentration

of creatine standard in the assay buffer.

Sample Preparation:
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Accurately weigh a known amount of tricreatine citrate and dissolve it in a known volume

of assay buffer to obtain a stock solution.

Tricreatine citrate has good solubility in water.[1]

Further dilute the stock solution with the assay buffer to bring the creatine concentration

within the linear range of the standard curve.

Assay Procedure:

Pipette 10 µL of the prepared standards, diluted tricreatine citrate samples, and a blank

(assay buffer) into separate wells of a 96-well plate.[9]

Add 90 µL of the working reagent to each well.[9]

Mix the contents of the wells thoroughly.

Incubate the plate at 37°C and monitor the absorbance at 340 nm every minute for 6-10

minutes using a microplate reader.[5][9]

Data Analysis:

Calculate the rate of change in absorbance (ΔOD340/min) for each well by plotting

absorbance against time and determining the slope of the linear portion of the curve.[9]

Subtract the rate of the blank from the rates of the standards and samples.

Plot the net ΔOD340/min for the creatine standards against their known concentrations to

generate a standard curve.

Determine the creatine concentration in the tricreatine citrate samples by interpolating

their net ΔOD340/min values on the standard curve.

Calculate the percentage of creatine in the original tricreatine citrate sample based on

the initial weight and dilution factor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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